molecular formula C17H22N2 B4718065 (2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine

(2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine

Cat. No. B4718065
M. Wt: 254.37 g/mol
InChI Key: FLVFAUGFTUCDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine, also known as 2-Methyl-MDA, is a psychoactive drug that belongs to the amphetamine class. It is a designer drug that has been developed as a substitute for MDMA or ecstasy. The compound is known to produce euphoric and stimulating effects, and it has been used as a recreational drug. However, the compound has also shown potential in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of (2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine involves the release of serotonin and dopamine in the brain. The compound acts as a substrate for the serotonin and dopamine transporters, which leads to the release of these neurotransmitters into the synaptic cleft. The increased levels of these neurotransmitters result in the stimulation of the central nervous system and the production of euphoric and stimulating effects.
Biochemical and physiological effects:
The biochemical and physiological effects of (2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine include increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. The compound also causes the release of oxytocin, which is a hormone that is involved in social bonding and trust. The release of oxytocin has been found to be similar to that of MDMA, which has been studied for its therapeutic potential in the treatment of social anxiety and other mental health disorders.

Advantages and Limitations for Lab Experiments

The advantages of using (2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine in lab experiments include its ability to act as a serotonin and dopamine releaser, which makes it a useful tool for studying the effects of these neurotransmitters on the central nervous system. The compound has also been found to have similar effects to MDMA, which has been studied extensively for its therapeutic potential. However, the limitations of using (2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine in lab experiments include its potential for abuse and its lack of regulatory approval for scientific research.

Future Directions

There are several future directions for the study of (2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine. One direction is to study the therapeutic potential of the compound in the treatment of mental health disorders, such as PTSD and social anxiety. Another direction is to study the long-term effects of the compound on the central nervous system and its potential for abuse. Additionally, more research is needed to understand the mechanism of action of (2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine and its effects on the brain at the molecular level.

Scientific Research Applications

(2-methylphenyl){3-[(2-methylphenyl)amino]propyl}amine has been used in scientific research to study its effects on the central nervous system. The compound has been found to act as a serotonin and dopamine releaser, which means it increases the levels of these neurotransmitters in the brain. This mechanism of action has been found to be similar to that of MDMA, which has been studied extensively for its therapeutic potential in the treatment of PTSD and other mental health disorders.

properties

IUPAC Name

N,N'-bis(2-methylphenyl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-14-8-3-5-10-16(14)18-12-7-13-19-17-11-6-4-9-15(17)2/h3-6,8-11,18-19H,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVFAUGFTUCDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCCCNC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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